molecular formula C22H19NOS B12444703 2-benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one

2-benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12444703
M. Wt: 345.5 g/mol
InChI Key: XWANLYMAIHNUQI-UHFFFAOYSA-N
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Description

2-Benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structural motif combining a benzyl group, a benzylsulfanyl group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindolinone derivatives with benzyl halides and thiols. One common method includes the use of a phase-transfer catalyst (PTC) to facilitate the reaction between benzyl chloride and a thiol under basic conditions . The reaction is carried out at ambient temperature with magnetic agitation, and the product is purified through chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted isoindolinone derivatives.

Scientific Research Applications

2-Benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-(benzylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

2-benzyl-3-benzylsulfanyl-3H-isoindol-1-one

InChI

InChI=1S/C22H19NOS/c24-21-19-13-7-8-14-20(19)22(25-16-18-11-5-2-6-12-18)23(21)15-17-9-3-1-4-10-17/h1-14,22H,15-16H2

InChI Key

XWANLYMAIHNUQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)SCC4=CC=CC=C4

Origin of Product

United States

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